tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Catalog No.
S12204535
CAS No.
M.F
C15H23NO5
M. Wt
297.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-...

Product Name

tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

IUPAC Name

tert-butyl (1S,5R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C15H23NO5/c1-5-20-12(18)6-11(17)13-9-7-16(8-10(9)13)14(19)21-15(2,3)4/h9-10,13H,5-8H2,1-4H3/t9-,10+,13?

InChI Key

BGEQRWRWGWKUOF-HWYHXSKPSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)CC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C

tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound characterized by its bicyclic structure and specific stereochemistry. Its molecular formula is C15H23NO5C_{15}H_{23}NO_{5}, with a molecular weight of approximately 297.35 g/mol. The compound features a tert-butyl group, an azabicyclo structure, and an ethoxy-oxopropanoyl moiety, which contribute to its potential biological activity and chemical reactivity .

Typical of esters and amides due to the presence of the carboxylate group. It may undergo hydrolysis in the presence of water or acid to yield the corresponding carboxylic acid and alcohol. Additionally, it can react with nucleophiles at the carbonyl carbon of the ethoxy-oxopropanoyl group, leading to substitution reactions that could produce derivatives with altered biological properties .

Synthesis of tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multi-step synthetic pathways that may include:

  • Formation of the Bicyclic Framework: Initial steps may involve cyclization reactions to form the azabicyclo structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the ethoxy-oxopropanoyl group and tert-butyl ester functionalities.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing or industrial applications .

This compound has potential applications in medicinal chemistry, particularly in drug development targeting specific enzymes or receptors due to its unique structural features. It may also serve as a synthetic intermediate in the preparation of more complex organic molecules used in pharmaceuticals or agrochemicals .

Interaction studies involving tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate would focus on its binding affinities and inhibitory effects on target proteins or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked assays could be employed to evaluate these interactions quantitatively .

Several compounds share structural similarities with tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate:

Compound NameCAS NumberMolecular FormulaUnique Features
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate799279-81-5C10H18N2O2C_{10}H_{18}N_{2}O_{2}Contains a diazabicyclo structure
rel-(1R,5S,6r)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate419572-19-3C11H17NO3C_{11}H_{17}NO_{3}Features an aldehyde functional group
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate28820283C10H18N2O2C_{10}H_{18}N_{2}O_{2}Contains an amino group

The uniqueness of tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its combination of a bicyclic structure with an ethoxy and oxopropanoyl moiety, which may confer distinct biological activities compared to other similar compounds .

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 297.35 g/mol. Its core consists of a bicyclo[3.1.0]hexane system, a bridged heterocycle featuring a six-membered ring fused to a three-membered cyclopropane-like ring. The nitrogen atom occupies position 3 of the bicyclic framework, while the tert-butyloxycarbonyl (Boc) group protects the amine at this site. A key structural feature is the (1R,5S,6R)-configured ethoxy-oxopropanoyl moiety at position 6, which introduces both steric bulk and electrophilic reactivity.

The bicyclo[3.1.0]hexane system imposes significant ring strain, particularly in the cyclopropane segment, which influences the compound’s conformational flexibility and reactivity. X-ray crystallography of analogous structures, such as tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (), reveals a puckered bicyclic geometry with bond angles deviating from ideal tetrahedral values, a hallmark of strained bridged systems.

Stereochemical Implications

The (1R,5S,6R) stereochemistry dictates the spatial orientation of the ethoxy-oxopropanoyl group relative to the bicyclic core. This configuration is critical for interactions with biological targets, as demonstrated in studies of structurally similar alkaloids like tylophorine, where stereochemistry governs binding affinity to nucleic acids and proteins. Molecular modeling of the title compound suggests that the ethoxy group projects axially, while the oxopropanoyl moiety adopts an equatorial position, minimizing steric clashes with the bicyclic framework.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

297.15762283 g/mol

Monoisotopic Mass

297.15762283 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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